![molecular formula C12H16O5S B3072945 3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid CAS No. 1017138-52-1](/img/structure/B3072945.png)
3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid
Vue d'ensemble
Description
3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid , also known as Carboxyl benzophenone alkyne , is a multifunctional building block used in chemical probe synthesis. It combines a light-activated benzophenone, an alkyne tag, and a carboxylic acid synthetic handle. When attached to a ligand or pharmacophore via its acid linker, this compound allows for UV light-induced covalent modification of biological targets, with potential downstream applications through the alkyne tag .
Synthesis Analysis
The synthetic route for This compound involves the introduction of a sulfonyl group onto a benzene ring, followed by alkyne functionalization. Detailed synthetic methods and optimization strategies can be found in relevant literature .
Molecular Structure Analysis
The molecular formula of this compound is C17H12O4 , with a molecular weight of 280.27 g/mol . Its structure comprises a benzene ring substituted with a sulfonyl group and an alkyne moiety. The specific arrangement of atoms and functional groups can be visualized using molecular modeling software or spectroscopic techniques .
Chemical Reactions Analysis
This compound participates in click chemistry reactions due to its alkyne functionality. It can form covalent bonds with azides or other alkyne-containing molecules under mild conditions. Researchers often employ it as a versatile building block for designing chemical probes and studying protein-ligand interactions .
Physical And Chemical Properties Analysis
- Spectroscopic Properties : UV-Vis, IR, and NMR spectra provide insights into its behavior and functional groups .
Mécanisme D'action
Upon UV light exposure, the benzophenone group in this compound becomes photoactivated. It can then react with nearby amino acid residues in proteins, leading to site-specific modifications. This mechanism enables researchers to probe protein function, identify binding sites, and study protein dynamics .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-propan-2-yloxyphenyl)sulfonylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5S/c1-9(2)17-10-3-5-11(6-4-10)18(15,16)8-7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDQBYVGIHIYDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



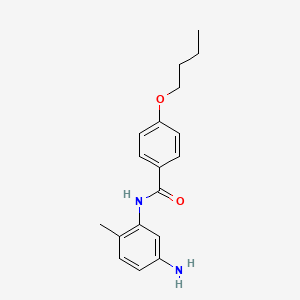
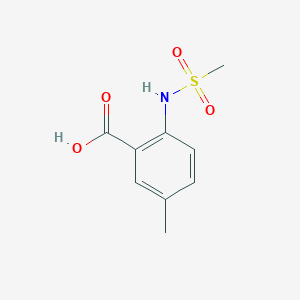

![2-cyclopentyl-1H-benzo[d]imidazol-5-amine](/img/structure/B3072890.png)
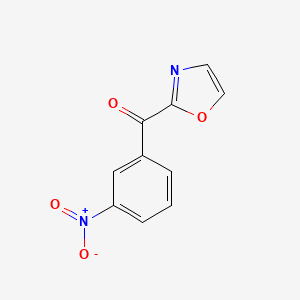

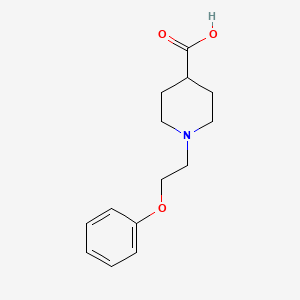
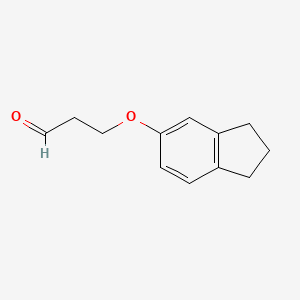
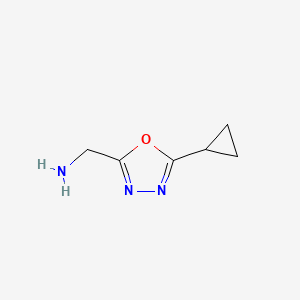

![4-Methyl-3-[4-(propan-2-yl)phenyl]pentanoic acid](/img/structure/B3072954.png)
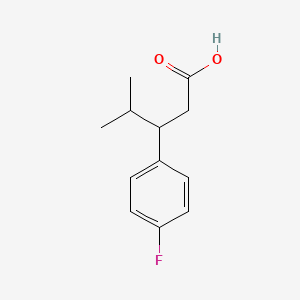

![2-[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3072979.png)